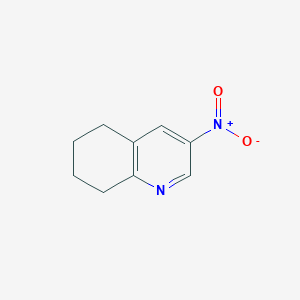

3-Nitro-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFBJEXFVBHLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452520 | |

| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84531-35-1 | |

| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline: Principles, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The selective introduction of a nitro group onto the 1,2,3,4-tetrahydroquinoline scaffold is a critical transformation in synthetic chemistry, providing a versatile handle for further functionalization in the development of novel therapeutics and functional materials. This guide offers an in-depth exploration of the principles and practices governing the regioselective nitration of this important heterocyclic motif. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution reaction, provide validated experimental protocols for the controlled synthesis of key nitro isomers, and present computational insights that rationalize the observed regioselectivity.

The Strategic Importance of Nitrated Tetrahydroquinolines

1,2,3,4-Tetrahydroquinoline and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a nitro group onto the aromatic ring of this scaffold significantly enhances its synthetic utility. The nitro group can be readily reduced to an amino group, which can then be further modified through a variety of chemical transformations, including diazotization, acylation, and alkylation. This allows for the generation of diverse libraries of compounds for drug discovery and other applications.

Understanding the Regioselectivity: A Tale of Two Positions

The nitration of 1,2,3,4-tetrahydroquinoline primarily yields substitution at the 6- or 7-position of the aromatic ring. The regiochemical outcome of this reaction is a delicate interplay of electronic and steric factors, heavily influenced by the reaction conditions and the presence or absence of a protecting group on the nitrogen atom.

The Directing Effects of the Tetrahydroquinoline Ring

The tetrahydroquinoline ring system contains both an activating alkylamino moiety and a fused benzene ring. The nitrogen atom, with its lone pair of electrons, is a powerful activating group that directs electrophilic substitution to the ortho and para positions. In the case of 1,2,3,4-tetrahydroquinoline, the positions ortho to the nitrogen are C-8 and C-5, while the para position is C-6. The C-7 position is meta to the nitrogen.

However, under the strongly acidic conditions typically employed for nitration (e.g., a mixture of nitric and sulfuric acid), the secondary amine of the tetrahydroquinoline ring is protonated. The resulting ammonium group is a strongly deactivating, meta-directing group. This fundamental shift in the electronic nature of the substituent is the primary reason for the observed regioselectivity.

Mechanistic Rationale: A Computational Perspective

Theoretical studies, employing methods such as Density Functional Theory (DFT) at the B3LYP/6-31++G** level of computation, have provided valuable insights into the reaction mechanism and the origins of the observed regioselectivity.[1] By calculating the energies of the Wheland intermediates (σ-complexes) for nitration at each possible position (5, 6, 7, and 8), the most favorable reaction pathway can be determined.

For the protonated, unprotected tetrahydroquinoline, the calculations confirm that the intermediate leading to the 7-nitro isomer is the most stable. This is because the positive charge of the ammonium group strongly destabilizes the intermediates for ortho and para attack (at positions 5, 6, and 8) through an unfavorable electrostatic interaction. The meta position (C-7) is least affected by this deactivating effect, making it the preferred site of electrophilic attack.

Conversely, when the nitrogen is protected with an electron-withdrawing group (e.g., acetyl or trifluoroacetyl), the lone pair is still available to activate the ring, albeit to a lesser extent. In these cases, the directing effect is a combination of the activating amine and the deactivating protecting group. Computational studies have shown that for N-protected derivatives, the intermediate for nitration at the 6-position is the most stable, leading to the formation of 6-nitro-1,2,3,4-tetrahydroquinoline as the major product.[1]

Experimental Protocols for Regioselective Nitration

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline.

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline via N-Trifluoroacetyl Protection[1]

This protocol achieves high regioselectivity for the 6-nitro isomer by employing a trifluoroacetyl protecting group.

Step 1: N-Trifluoroacetylation of 1,2,3,4-Tetrahydroquinoline

-

To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline, which can be used in the next step without further purification.

Step 2: Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline

-

Dissolve N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at -25 °C.

-

Add a solution of nitric acid (1.0 eq) in concentrated sulfuric acid dropwise, maintaining the temperature at -25 °C.

-

Stir the reaction mixture at -25 °C for 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous sodium hydroxide solution.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-nitro-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinoline.

Step 3: Deprotection

-

Dissolve the 6-nitro-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinoline in methanol.

-

Add a catalytic amount of potassium carbonate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and partition the residue between water and DCM.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-nitro-1,2,3,4-tetrahydroquinoline.

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline[2]

This method favors the formation of the 7-nitro isomer by performing the nitration on the unprotected tetrahydroquinoline under acidic conditions.

Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline

-

To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a concentrated aqueous ammonia solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-nitro-1,2,3,4-tetrahydroquinoline.

Characterization of Nitro-1,2,3,4-tetrahydroquinoline Isomers

The unequivocal identification of the different nitro isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The substitution pattern on the aromatic ring gives rise to distinct splitting patterns in the 1H NMR spectrum.

| Compound | 1H NMR (Aromatic Region, DMSO-d6) δ (ppm), J (Hz) | 13C NMR (Aromatic Region, DMSO-d6) δ (ppm) |

| 5-Nitro-THQ | 7.82 (d, J = 8.4), 7.25 (t, J = 8.4), 6.65 (d, J = 8.4) | 148.1, 142.0, 127.2, 125.8, 116.5, 115.8 |

| 6-Nitro-THQ | 7.65 (dd, J = 8.7, 2.4), 7.58 (d, J = 2.4), 6.45 (d, J = 8.7) | 152.1, 138.9, 125.4, 121.8, 114.2, 113.9 |

| 7-Nitro-THQ | 7.35 (d, J = 2.1), 7.25 (dd, J = 8.4, 2.1), 6.85 (d, J = 8.4) | 146.2, 145.8, 129.1, 119.5, 116.2, 115.4 |

| 8-Nitro-THQ | 7.55 (dd, J = 8.1, 1.5), 7.15 (dd, J = 8.1, 1.5), 6.70 (t, J = 8.1) | 145.9, 135.2, 130.1, 121.5, 118.9, 116.1 |

Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and instrument used. Data adapted from Cordeiro et al. (2011).[1]

Conclusion

The regioselective nitration of 1,2,3,4-tetrahydroquinoline is a well-studied yet nuanced reaction. By understanding the underlying electronic effects and carefully selecting the reaction conditions, particularly the use of N-protection, chemists can achieve high selectivity for the desired nitro isomer. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and controlled preparation of these important synthetic intermediates.

References

An In-Depth Technical Guide to the Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

Abstract

6-Nitro-1,2,3,4-tetrahydroquinoline is a pivotal building block in medicinal chemistry and materials science, serving as a precursor for a wide array of functionalized quinoline derivatives. The strategic placement of the nitro group at the 6-position is crucial for subsequent chemical modifications, yet achieving this regioselectivity can be challenging. This guide provides a comprehensive analysis of the primary synthetic strategies, focusing on the chemical principles that govern reaction outcomes. We will dissect two main pathways: the direct nitration of 1,2,3,4-tetrahydroquinoline and the catalytic hydrogenation of 6-nitroquinoline. By examining the mechanistic underpinnings, we present a field-proven, step-by-step protocol for the highly regioselective synthesis, ensuring both high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.

Strategic Importance of 6-Nitro-1,2,3,4-tetrahydroquinoline

The tetrahydroquinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. The nitro group at the 6-position acts as a versatile chemical handle. It can be readily reduced to an amine, which can then be derivatized through acylation, alkylation, or diazotization, opening a gateway to a vast chemical space for structure-activity relationship (SAR) studies. Furthermore, the electron-withdrawing nature of the nitro group influences the electronic properties of the quinoline ring system, which can be critical for molecular interactions and therapeutic efficacy.

Core Synthesis Methodologies: A Comparative Analysis

Two principal strategies dominate the synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline. The choice between them hinges on factors such as starting material availability, desired scale, and tolerance for multi-step procedures.

Strategy A: Direct Nitration of 1,2,3,4-Tetrahydroquinoline (THQ)

The most straightforward approach, in theory, is the direct electrophilic nitration of the parent THQ molecule. However, this method is complicated by a lack of regioselectivity. The secondary amine in the aliphatic ring is a powerful activating group that, under acidic nitrating conditions, becomes protonated. This protonated species directs the incoming electrophile (the nitronium ion, NO₂⁺) to multiple positions on the benzene ring, leading to a mixture of 5-, 6-, 7-, and 8-nitro isomers that are difficult to separate.

To overcome this, a protecting group strategy is essential. By acylating the nitrogen atom, its activating influence is tempered, and steric hindrance is introduced. This modification favors nitration at the para-position (C6), leading to a significant improvement in regioselectivity. A thorough study on this subject demonstrated that protecting the amine is key to achieving total regioselectivity for the 6-position.[1][2][3]

Strategy B: Catalytic Hydrogenation of 6-Nitroquinoline

This alternative two-step route involves first synthesizing 6-nitroquinoline and then selectively reducing its pyridine ring.

-

Step 1: Synthesis of 6-Nitroquinoline: This intermediate can be prepared via several methods, including the nitration of quinoline or through palladium-catalyzed reactions on functionalized precursors like 6-bromoquinoline.[4]

-

Step 2: Selective Reduction: The critical challenge in this step is to hydrogenate the heterocyclic ring without simultaneously reducing the nitro group. This requires careful selection of a catalyst and reaction conditions. Catalytic transfer hydrogenation using reagents like ammonium formate with a palladium on carbon (Pd/C) catalyst is an effective method for reducing nitro groups, but selective ring hydrogenation is more nuanced.[5] Electrocatalytic methods using specific cobalt catalysts have also shown high selectivity for the hydrogenation of the pyridine ring in quinolines while leaving other functional groups intact.[6]

Data Presentation: Comparison of Synthetic Routes

| Parameter | Method A: Direct Nitration (N-Protected) | Method B: Reduction of 6-Nitroquinoline |

| Core Principle | Electrophilic Aromatic Substitution | Selective Catalytic Hydrogenation |

| Key Reagents | 1,2,3,4-Tetrahydroquinoline, Acetic Anhydride, HNO₃, H₂SO₄ | 6-Nitroquinoline, H₂ gas or H-donor, Catalyst (e.g., Co, Pt, Pd)[6][7][8] |

| Number of Steps | 3 (Protection, Nitration, Deprotection) | 1 (from 6-nitroquinoline) |

| Regioselectivity | Excellent (approaching 100% for 6-nitro isomer with proper protection)[1][2] | Not applicable (starts with correct isomer) |

| Advantages | High control over regioselectivity; readily available starting material (THQ). | Potentially fewer steps if 6-nitroquinoline is available; avoids handling mixed acids. |

| Disadvantages | Requires additional protection/deprotection steps; use of strong, corrosive acids. | Availability/cost of 6-nitroquinoline; potential for over-reduction of the nitro group; requires specialized hydrogenation equipment. |

Recommended Experimental Protocol: Regioselective Nitration

Based on extensive studies, the direct nitration of N-acetyl-1,2,3,4-tetrahydroquinoline offers the most reliable and regioselective pathway to the desired 6-nitro product.[1][2] The acetyl group effectively directs the nitration to the desired position and can be easily removed afterward.

Workflow Diagram

Caption: Experimental workflow for the three-step synthesis.

Step-by-Step Methodology

Part 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroquinoline

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline (10.0 g, 75.1 mmol) in 50 mL of dichloromethane (DCM).

-

Reagent Addition: Cool the flask in an ice bath to 0°C. Slowly add acetic anhydride (8.5 mL, 90.1 mmol) dropwise over 15 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline as a pale yellow oil or solid, which can be used in the next step without further purification.

Part 2: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

-

Safety First: This procedure involves strong acids and is exothermic. Perform this step in a well-ventilated fume hood, using an ice-salt bath for efficient cooling.

-

Setup: Place the N-acetyl-1,2,3,4-tetrahydroquinoline (10.0 g, 57.1 mmol) in a 250 mL three-necked flask and cool to 0°C.

-

Acid Addition: Slowly add concentrated sulfuric acid (30 mL) dropwise via an addition funnel, maintaining the internal temperature below 5°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.4 mL, 71.3 mmol) to concentrated sulfuric acid (6 mL) at 0°C.

-

Nitration: Add the prepared nitrating mixture dropwise to the flask containing the acetylated THQ solution over 30-40 minutes. Crucially, maintain the internal temperature at or below 0°C throughout the addition.

-

Reaction: After the addition is complete, let the reaction stir at 0°C for an additional 1 hour.

-

Quenching: Very carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product is N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Part 3: Deprotection to Yield 6-Nitro-1,2,3,4-tetrahydroquinoline

-

Setup: Transfer the crude N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline to a 250 mL round-bottom flask. Add 100 mL of a 6M hydrochloric acid solution.

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) using a heating mantle and reflux condenser for 4-6 hours. Monitor the reaction progress by TLC.

-

Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the solution by adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (~9-10). A solid precipitate will form.

-

Final Product Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-nitro-1,2,3,4-tetrahydroquinoline as a yellow crystalline solid.

Structural Confirmation

The identity and purity of the final product must be confirmed through standard analytical techniques. A detailed NMR study is essential to unequivocally characterize the nitro isomer and confirm that the nitration occurred at the 6-position as desired.[1][2]

-

¹H NMR: Will show characteristic aromatic splitting patterns corresponding to the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry: Will verify the molecular weight of the compound (C₉H₁₀N₂O₂ = 178.18 g/mol ).

-

IR Spectroscopy: Will show characteristic peaks for the N-H bond (around 3300-3400 cm⁻¹) and the nitro group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹).

Mechanistic Rationale and Causality

Caption: Causality behind the regioselective nitration at the C6 position.

The success of the recommended protocol is rooted in the electronic and steric effects of the N-acetyl group. The nitrogen's lone pair, while delocalized into the acetyl carbonyl, can still participate in resonance with the aromatic ring, increasing electron density at the ortho (C8) and para (C6) positions. However, the bulky acetyl group sterically hinders the approach of the nitronium ion to the C8 position. Consequently, electrophilic attack occurs almost exclusively at the more accessible and electronically enriched C6 position. This precise control is the cornerstone of a trustworthy and reproducible synthesis.

Conclusion

The synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline is most effectively and reliably achieved through a three-step sequence involving N-acetylation of 1,2,3,4-tetrahydroquinoline, followed by regioselective nitration, and subsequent deprotection. This strategy provides excellent control over the reaction's regiochemical outcome, delivering the desired isomer with high purity and yield. While the alternative route via reduction of 6-nitroquinoline is viable, it presents challenges related to starting material availability and the selective hydrogenation of the heterocyclic ring without affecting the nitro group. For researchers in drug development and organic synthesis, the N-protection strategy represents the most robust and validated approach.

References

- 1. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GT Digital Repository [repository.gatech.edu]

- 8. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Tetrahydroquinoline Scaffold and the Power of NMR

An In-depth Technical Guide to the ¹H NMR Spectroscopy of Nitro-Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] The precise structural characterization of these molecules is paramount for understanding their function and for the development of new therapeutic agents. Among the arsenal of analytical techniques available to chemists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful tool for the unambiguous elucidation of the molecular structure of THQ derivatives in solution.

This guide serves as a technical resource for researchers and drug development professionals, offering a deep dive into the ¹H NMR spectroscopic data of nitro-substituted tetrahydroquinolines. We will move beyond a simple cataloging of data to explain the underlying principles that govern the spectral appearance of these molecules. By understanding the influence of the heterocyclic core and the potent electronic effects of the nitro group, scientists can confidently assign structures, verify substitution patterns, and gain deeper insights into the conformational properties of these important compounds.

Pillar 1: Deciphering the ¹H NMR Spectrum of the Tetrahydroquinoline Core

The ¹H NMR spectrum of the parent 1,2,3,4-tetrahydroquinoline provides a baseline for understanding its more complex derivatives. The molecule consists of two distinct regions: a saturated heterocyclic ring and a fused aromatic ring. Each region gives rise to characteristic signals.

-

The Saturated (Alicyclic) Protons:

-

H-2 & H-4 (Methylene Protons): These protons are adjacent to the nitrogen and the aromatic ring, respectively. They typically appear as triplets around 3.2-3.3 ppm (H-2) and 2.7-2.8 ppm (H-4) .[3] The triplet pattern arises from coupling to the H-3 protons.

-

H-3 (Methylene Protons): These protons are situated between C-2 and C-4 and usually appear as a multiplet around 1.9-2.0 ppm .[3] Their signal is more complex due to coupling with both H-2 and H-4 protons.

-

N-H Proton: The proton on the nitrogen atom often presents as a broad singlet. Its chemical shift is highly variable (typically 3.5-4.5 ppm) and depends on solvent, concentration, and temperature. It can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.

-

-

The Aromatic Protons:

-

In the unsubstituted THQ, the aromatic protons (H-5, H-6, H-7, H-8) produce a complex, overlapping multiplet pattern in the range of 6.4-7.0 ppm .[3] The ortho- and meta-couplings between these protons create this complexity.

-

Below is a diagram illustrating the fundamental structure and numbering of the tetrahydroquinoline core.

Caption: Structure and IUPAC numbering of the 1,2,3,4-tetrahydroquinoline scaffold.

Pillar 2: The Profound Influence of the Nitro Group (–NO₂)

The introduction of a nitro group onto the aromatic ring of the THQ scaffold dramatically alters the ¹H NMR spectrum. This is due to the powerful electron-withdrawing nature of the –NO₂ group, which operates through two primary mechanisms.

-

Inductive and Resonance Effects: The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry.[4] It de-shields (pulls electron density away from) the aromatic ring through both the sigma-bond framework (inductive effect) and the pi-system (resonance effect). This de-shielding causes the attached aromatic protons to resonate at a higher chemical shift (further downfield). The effect is most pronounced at the positions ortho and para to the nitro group.[5][6]

-

Magnetic Anisotropy: The π-bonds within the nitro group create a local magnetic field.[7] Protons that are spatially close to the nitro group can be either shielded or de-shielded depending on their orientation within this anisotropic field. This effect is particularly relevant for the proton at the C-5 position in 6-nitro-THQ or the C-8 proton in 7-nitro-THQ.

The diagram below illustrates how the position of the nitro group influences the chemical shifts of the remaining aromatic protons.

Caption: Influence of nitro group position on aromatic proton chemical shifts.

Pillar 3: Spectroscopic Data of Key Nitro-Tetrahydroquinoline Isomers

A detailed study of the nitration of tetrahydroquinoline has allowed for the unequivocal characterization of the different nitro isomers by NMR.[8][9] The substitution pattern on the aromatic ring is readily determined by analyzing the chemical shifts and coupling patterns of the remaining aromatic protons.

6-Nitro-1,2,3,4-tetrahydroquinoline

This is one of the most commonly synthesized isomers. The nitro group at C-6 exerts a strong deshielding effect on its neighboring protons.

-

Aromatic Region:

-

H-5: Appears as a doublet around 7.7-7.8 ppm . It is strongly deshielded due to being ortho to the nitro group. The coupling is a small meta-coupling to H-7 (J ≈ 2.5 Hz).

-

H-7: Appears as a double doublet around 7.6-7.7 ppm . It is deshielded (para to the nitro group) and shows both an ortho-coupling to H-8 (J ≈ 8.5 Hz) and a meta-coupling to H-5 (J ≈ 2.5 Hz).

-

H-8: Appears as a doublet around 6.6-6.7 ppm . It is the most upfield of the aromatic protons and shows a large ortho-coupling to H-7 (J ≈ 8.5 Hz).

-

-

Alicyclic Region: The protons at C-2, C-3, and C-4 are less affected and retain chemical shifts similar to the parent compound, though slight downfield shifts may be observed.

7-Nitro-1,2,3,4-tetrahydroquinoline

When the nitro group is at the C-7 position, a different pattern emerges.

-

Aromatic Region:

-

H-8: Appears as a doublet around 7.2-7.3 ppm . It is significantly deshielded (ortho to the nitro group) and shows a large ortho-coupling to H-6 (J ≈ 8.5-9.0 Hz).

-

H-6: Appears as a double doublet around 7.0-7.1 ppm . It is also deshielded (para to the nitro group) and couples to both H-8 and H-5.

-

H-5: Appears as a doublet around 6.8-6.9 ppm with a small meta-coupling to H-6.

-

Data Summary Table

The following table summarizes typical ¹H NMR data for key protons in 6-nitro and 7-nitro-tetrahydroquinoline. Note that exact values can vary based on the solvent and other substituents.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 6-Nitro-THQ | H-5 | ~ 7.75 | d | ~ 2.5 |

| H-7 | ~ 7.65 | dd | ~ 8.5, 2.5 | |

| H-8 | ~ 6.65 | d | ~ 8.5 | |

| 7-Nitro-THQ [10] | H-5 | ~ 6.85 | d | ~ 2.0 |

| H-6 | ~ 7.05 | dd | ~ 8.8, 2.0 | |

| H-8 | ~ 7.25 | d | ~ 8.8 | |

| Substituted THQ ¹ | H-2 | ~ 4.65 | dd | ~ 10.7, 3.1 |

| H-4 | ~ 5.69 | dd | ~ 11.1, 6.4 |

¹Data for N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one.[1][2] The large coupling constants for H-2 and H-4 suggest a trans-diaxial relationship between the protons, indicating the substituents at C-2 and C-4 are in an equatorial position.[1][2]

Pillar 4: Experimental Workflow and Protocols

Acquiring high-quality ¹H NMR data requires careful sample preparation and adherence to established instrumental protocols.

Experimental Protocol: Sample Preparation for ¹H NMR

-

Sample Weighing: Accurately weigh 5-10 mg of the purified nitro-tetrahydroquinoline sample into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[11][12]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Final Check: Ensure the solution in the NMR tube is clear and free of any particulate matter. The final sample height should be approximately 4-5 cm.

Experimental Protocol: Standard ¹H NMR Data Acquisition

This is a general procedure for a modern Fourier Transform NMR spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer's magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Parameter Setup: Load a standard proton experiment. Key parameters to check include:

-

Spectral Width: Typically set to 12-16 ppm to ensure all signals are captured.

-

Acquisition Time: Usually 2-4 seconds.

-

Relaxation Delay: A 1-2 second delay between scans is standard.

-

Number of Scans: For a sufficiently concentrated sample, 8 or 16 scans are often adequate.

-

-

Data Acquisition: Execute the experiment to acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

The following workflow diagram summarizes the key stages from sample to final spectrum.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

For complex structures or overlapping signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming proton-proton and proton-carbon connectivities.[11][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]

- 13. researchgate.net [researchgate.net]

The Architecture of Complexity: A Technical Guide to Domino Reactions in Tetrahydroquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceutical agents with a broad spectrum of biological activities.[1][2] Its prevalence has driven the development of innovative and efficient synthetic methodologies. Among these, domino reactions have emerged as a powerful strategy, enabling the construction of complex THQ derivatives from simple precursors in a single operation.[1][3][4] This guide provides an in-depth exploration of the core principles and practical applications of domino reactions in tetrahydroquinoline synthesis. We will dissect key reaction classes, delve into mechanistic intricacies, and provide actionable experimental protocols, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

The Strategic Advantage of Domino Reactions

Domino, or cascade, reactions are processes involving two or more bond-forming transformations that occur sequentially in a single pot without the isolation of intermediates.[1][3][4] This approach offers significant advantages over traditional multi-step synthesis:

-

Increased Efficiency: By telescoping multiple steps, domino reactions reduce reaction time, purification efforts, and solvent usage.

-

Atom Economy: These reactions often maximize the incorporation of atoms from the starting materials into the final product, aligning with the principles of green chemistry.[4]

-

Stereochemical Control: A single chiral catalyst or substrate can influence the stereochemical outcome of multiple bond-forming events, enabling the synthesis of complex stereoisomers with high selectivity.

-

Access to Novel Chemical Space: Domino strategies can generate intricate molecular architectures that are challenging to access through conventional linear synthesis.[1][2]

The Povarov Reaction: A Cornerstone of THQ Synthesis

The Povarov reaction, a formal aza-Diels-Alder reaction, is a robust and versatile method for constructing the tetrahydroquinoline core.[5][6][7][8][9] It typically involves the [4+2] cycloaddition of an in situ-generated imine (from an aniline and an aldehyde) with an electron-rich alkene.[6][8]

Mechanism and Variants

The classical Povarov reaction is a three-component process.[5] A Lewis or Brønsted acid catalyst activates the aldehyde for condensation with the aniline to form a reactive iminium ion. This intermediate then undergoes a stepwise or concerted [4+2] cycloaddition with the alkene, followed by tautomerization to afford the tetrahydroquinoline product.

A proposed mechanism for a domino Povarov reaction is outlined below:[6]

-

Enamine Formation: The arylamine adds to an activated alkyne (like methyl propiolate) to form a β-enamino ester.

-

Imine Formation: In parallel, excess arylamine reacts with an aromatic aldehyde to generate an N-aryl aldimine.

-

Mannich-type Addition: The β-enamino ester adds to the acid-promoted N-aryl aldimine.

-

Intramolecular Cyclization: An intramolecular electrophilic aromatic substitution at the ortho-position of the activated N-aryl ring yields the final tetrahydroquinoline.

Diagram: Proposed Mechanism of a Domino Povarov Reaction

Caption: A simplified representation of a domino Povarov reaction mechanism.

The scope of the Povarov reaction is broad, with several well-studied variations:[5]

-

One-pot ABC: The original three-component reaction involving an aniline, an aldehyde, and an activated alkene.[5]

-

ACC': Utilizes an aniline and two equivalents of a dienophile.[5]

-

AA'BB': Involves two equivalents of aniline and two equivalents of an enolizable aldehyde.[5]

Catalysis and Stereocontrol

A wide range of catalysts can be employed in the Povarov reaction, including Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid, triflic acid).[5][6] Chiral phosphoric acids have proven particularly effective in catalyzing enantioselective versions of the reaction, providing access to optically active tetrahydroquinolines with high enantiomeric excess.[10][11][12]

| Catalyst Type | Example(s) | Key Advantages |

| Lewis Acids | Yb(OTf)₃, Sc(OTf)₃ | High efficiency, broad substrate scope |

| Brønsted Acids | p-TsOH, TfOH | Readily available, cost-effective |

| Chiral Phosphoric Acids | BINOL-derived phosphates | High enantioselectivity |

Experimental Protocol: Three-Component Povarov Reaction

The following is a representative protocol for the synthesis of a polysubstituted tetrahydroquinoline via a domino Povarov reaction:[6]

-

To a solution of arylamine (1.2 mmol) in ethanol (10 mL), add methyl propiolate (1.0 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Add the aromatic aldehyde (1.0 mmol), the second arylamine (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol).

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired tetrahydroquinoline.

Aza-Diels-Alder Reactions: Intramolecular Pathways to Fused Systems

Intramolecular aza-Diels-Alder reactions offer a powerful strategy for the synthesis of fused tetrahydroquinoline ring systems.[13][14] This approach is highly atom-economical and can establish multiple stereocenters in a single step.

ortho-Quinone Methide Imines as Key Intermediates

A particularly elegant approach involves the in situ generation of ortho-quinone methide imines, which then undergo a facile intramolecular [4+2] cycloaddition.[13] These reactive intermediates can be generated from stable precursors, such as o-chloromethyl sulfonamides, under basic conditions.[15][16]

Diagram: Intramolecular Aza-Diels-Alder Workflow

Caption: General workflow for fused THQ synthesis via an intramolecular aza-Diels-Alder reaction.

Asymmetric Catalysis

The use of chiral Brønsted acids, such as N-triflyl phosphoric amides, can induce high levels of diastereo- and enantioselectivity in these intramolecular cycloadditions.[13] The catalyst protonates the imine, lowering its LUMO and accelerating the reaction while creating a chiral environment that directs the approach of the dienophile.

Reductive and Oxidative Domino Sequences

Domino reactions initiated by a reduction or oxidation step provide another versatile entry to the tetrahydroquinoline scaffold.[1][2][4]

Reduction-Initiated Cyclizations

A common strategy involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization. For example, the catalytic hydrogenation of a 2-nitroarylketone can trigger a sequence of nitro group reduction to an amine, intramolecular condensation to form a cyclic imine, and subsequent reduction to the tetrahydroquinoline.[1][2]

Another approach utilizes a dissolving metal reduction, such as iron powder in acetic acid, to generate an aniline that then undergoes an intramolecular Michael addition to an α,β-unsaturated ester.[1][4]

Oxidative Cyclizations

Metal-catalyzed oxidative cyclizations of amino alcohols represent a less common but powerful method. For instance, an iridium complex can oxidize a primary alcohol to an aldehyde, which is then trapped by a nearby amino group to form an imine. The resulting imine is then reduced in situ by the hydrido-iridium species generated during the oxidation step.[1][2]

SNAr-Terminated Domino Reactions

Domino sequences that culminate in an intramolecular nucleophilic aromatic substitution (SNAr) are highly effective for the synthesis of tetrahydroquinolines, particularly those with electron-withdrawing groups on the aromatic ring.[1][4]

A representative example involves an initial reductive amination of a side-chain carbonyl group, which generates a secondary amine. This amine then acts as a nucleophile in an intramolecular SNAr reaction, displacing a leaving group (such as fluoride) on the activated aromatic ring to form the tetrahydroquinoline.[1][2]

Conclusion and Future Outlook

Domino reactions have revolutionized the synthesis of tetrahydroquinolines, offering unparalleled efficiency, atom economy, and stereocontrol. The Povarov reaction, intramolecular aza-Diels-Alder cycloadditions, and reduction/oxidation-initiated sequences are just a few examples of the powerful strategies that have been developed. The continued exploration of novel catalytic systems, particularly in the realm of asymmetric organocatalysis and transition metal catalysis, will undoubtedly lead to even more sophisticated and powerful domino reactions for the construction of this important heterocyclic scaffold. These advancements will continue to empower researchers in drug discovery and natural product synthesis to access novel and complex tetrahydroquinoline derivatives with greater ease and precision.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Re… [ouci.dntb.gov.ua]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

- 6. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 8-Substituted 5,6,7,8-Tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds. Its unique three-dimensional structure and the potential for substitution on both the saturated carbocyclic and aromatic pyridine rings make it a valuable building block in medicinal chemistry. In particular, the C8 position offers a strategic vector for introducing functional groups that can significantly modulate the biological activity and physicochemical properties of the resulting molecules. This guide provides an in-depth exploration of the core synthetic strategies for accessing 8-substituted 5,6,7,8-tetrahydroquinoline derivatives, with a focus on methodologies that offer high efficiency, stereocontrol, and broad substrate scope.

Strategic Approaches to C8-Functionalization

The synthesis of 8-substituted THQs can be broadly categorized into two main strategies: the hydrogenation of pre-functionalized quinolines and the direct functionalization of a pre-existing THQ core. Each approach presents a unique set of advantages and challenges, and the choice of strategy often depends on the desired substituent, the required stereochemistry, and the availability of starting materials.

Asymmetric Hydrogenation of 8-Substituted Quinolines

The catalytic asymmetric hydrogenation of the carbocyclic ring of 8-substituted quinolines is a powerful and direct method for accessing chiral 8-substituted THQs. The key challenge in this approach is to achieve high regioselectivity for the reduction of the benzene ring over the pyridine ring, which is often more susceptible to hydrogenation.

This selectivity can be controlled by the choice of catalyst and reaction conditions. For instance, ruthenium catalysts bearing chiral ligands have shown remarkable efficacy in this transformation. A notable example is the use of a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst, which selectively reduces the carbocyclic ring of 8-substituted quinolines, affording chiral 5,6,7,8-tetrahydroquinolines with good enantioselectivity.

The mechanism of this reaction involves the coordination of the quinoline to the chiral ruthenium center, followed by the stereoselective transfer of hydrogen to the carbocyclic ring. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

Direct C-H Functionalization of the Tetrahydroquinoline Core

In recent years, transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the direct functionalization of the THQ scaffold. This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of substituents. Ruthenium catalysts have been particularly successful in directing the functionalization to the C8 position.

These reactions typically employ a directing group on the nitrogen atom of the THQ, which coordinates to the metal center and positions it in close proximity to the C8-H bond. This directed ortho-metalation facilitates the cleavage of the C-H bond and the subsequent formation of a new bond with a variety of coupling partners. A range of functional groups, including hydroxyl, acyl, and aryl groups, can be introduced at the C8 position using this methodology.[1][2] The directing group can often be removed after the reaction, providing access to the desired 8-substituted THQ.

The general mechanism for directing group-assisted C8-H functionalization is depicted below:

Caption: Generalized workflow for directing group-assisted C8-H functionalization.

Synthesis from 8-Functionalized Precursors

An alternative approach involves the synthesis of THQs with a pre-installed functional group at the C8 position, which can then be further elaborated. Common strategies include:

-

From 8-Oximes: The regioselective nitrosation of 5,6,7,8-tetrahydroquinoline can generate the corresponding 8-oxime. This oxime can then be reduced to afford 8-amino-5,6,7,8-tetrahydroquinoline, a versatile intermediate for further derivatization.

-

Via Organometallic Intermediates: The deprotonation of 5,6,7,8-tetrahydroquinoline at the C8 position using a strong base, such as an organolithium reagent, generates a nucleophilic 8-lithio or 8-magnesio derivative. This intermediate can then be reacted with various electrophiles to introduce a range of substituents, including carboxyl and thiocarboxamide groups.[3][4]

Experimental Protocols

The following protocols are provided as representative examples of the synthetic methodologies discussed. Researchers should adapt these procedures based on the specific substrate and desired product, with appropriate safety precautions.

Protocol 2.1: Asymmetric Transfer Hydrogenation for Kinetic Resolution of Axially Chiral 8-Substituted Quinolines

This protocol is adapted from the work of Zhou and co-workers and is suitable for the kinetic resolution of axially chiral 8-substituted quinolines.[5]

Materials:

-

Axially chiral 8-substituted quinoline (1.0 equiv)

-

Chiral catalyst (e.g., a chiral iridium or rhodium complex, 1-5 mol%)

-

Hydrogen donor (e.g., formic acid/triethylamine mixture, isopropanol)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

-

Add the axially chiral 8-substituted quinoline to the catalyst solution.

-

Add the hydrogen donor to the reaction mixture.

-

Stir the reaction at the appropriate temperature (e.g., 25-60 °C) and monitor the progress by a suitable analytical technique (e.g., chiral HPLC, TLC).

-

Once the desired conversion is reached, quench the reaction (e.g., by adding a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product and the unreacted starting material by column chromatography on silica gel.

Protocol 2.2: Ruthenium-Catalyzed C8-Hydroxylation of Tetrahydroquinoline

This protocol is a general representation of a directing group-assisted C-H hydroxylation.

Materials:

-

N-protected 5,6,7,8-tetrahydroquinoline (e.g., with a pyrimidyl directing group) (1.0 equiv)

-

Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2-5 mol%)

-

Oxidant (e.g., K₂S₂O₈)

-

Solvent (e.g., a mixture of an organic solvent and water)

Procedure:

-

To a reaction vessel, add the N-protected tetrahydroquinoline, the ruthenium catalyst, and the oxidant.

-

Add the solvent and stir the mixture vigorously at an elevated temperature (e.g., 80-120 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate).

-

Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

-

If necessary, remove the directing group under appropriate conditions.

Protocol 2.3: Synthesis of 8-Amino-5,6,7,8-tetrahydroquinoline from 5,6,7,8-Tetrahydroquinolin-8-ol

This multi-step protocol is based on the work of Rimoldi and co-workers.[6]

Materials:

-

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Vinyl acetate

-

Lipase from Candida antarctica

-

4Å molecular sieves

-

Diisopropyl ether (i-Pr₂O)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Enzymatic Kinetic Resolution: Perform an enzymatic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using vinyl acetate and lipase in i-Pr₂O to obtain the enantiomerically enriched alcohol and acetate.

-

Hydrolysis of the Acetate: Hydrolyze the enriched 8-acetoxy-5,6,7,8-tetrahydroquinoline using K₂CO₃ in MeOH to yield the corresponding enantiopure 8-hydroxy-5,6,7,8-tetrahydroquinoline.

-

Azide Formation: Convert the enantiopure alcohol to the corresponding azide by treatment with MsCl followed by NaN₃ in a mixture of CH₂Cl₂ and DMSO.

-

Reduction of the Azide: Reduce the 8-azido-5,6,7,8-tetrahydroquinoline to the desired 8-amino-5,6,7,8-tetrahydroquinoline by catalytic hydrogenation using Pd/C as the catalyst and H₂ gas in EtOH.

Data Summary and Comparison of Methods

The following table summarizes representative data for the synthesis of various 8-substituted 5,6,7,8-tetrahydroquinolines using the methodologies discussed.

| Entry | 8-Substituent | Synthetic Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| 1 | -OH | Ru-catalyzed C-H Hydroxylation | [Ru(p-cymene)Cl₂]₂ / K₂S₂O₈ | Good to Excellent | N/A | N/A | [1][2] |

| 2 | -NH₂ | From 8-Oxime | H₂, Pd/C | Good | N/A | N/A | [6] |

| 3 | -COOH | From 8-Lithio derivative | n-BuLi, then CO₂ | Moderate to Good | N/A | N/A | [4] |

| 4 | -CSNH₂ | From 8-Lithio derivative | n-BuLi, then Me₃SiNCS | Moderate to Good | N/A | N/A | [3] |

| 5 | Aryl | Asymmetric Transfer Hydrogenation | Chiral Ir or Rh complex | High | up to 99% | N/A | [7][8] |

| 6 | Alkyl | Asymmetric Hydrogenation | Chiral Ru complex | High | up to 97% | N/A | [9] |

Conclusion and Future Outlook

The synthesis of 8-substituted 5,6,7,8-tetrahydroquinolines has seen significant advancements, with the development of highly efficient and stereoselective methodologies. Catalytic asymmetric hydrogenation and direct C-H functionalization have emerged as powerful strategies that offer broad substrate scope and high levels of control. The choice of the optimal synthetic route will depend on the specific target molecule and the desired substitution pattern.

Future research in this area will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant and non-toxic metals. The expansion of the substrate scope of C-H functionalization reactions to include a wider range of coupling partners will also be a key area of investigation. Furthermore, the development of one-pot and tandem reactions that combine multiple synthetic steps will continue to be a priority, as these approaches offer significant improvements in efficiency and sustainability. The continued innovation in the synthesis of these valuable building blocks will undoubtedly accelerate the discovery and development of new therapeutic agents and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Reactions of C8-functionalization of Substituted Tetrahydroquinolines Under Ruthenium Catalyst - Neliti [neliti.com]

- 3. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Structural Elucidation of Nitrophenyl-Tetrahydroisoquinolines: A Technical Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the Nitrophenyl-Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline (THIQ) framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1] Its rigid structure, combined with the potential for stereochemical complexity, makes it an ideal template for the design of molecules that can interact with biological targets with high specificity. The introduction of a nitrophenyl substituent onto this scaffold further enhances its therapeutic potential by providing a key site for molecular interactions and influencing the overall electronic properties of the molecule. These derivatives have shown promise as anticancer, antioxidant, and enzyme-inhibiting agents.[2] A profound understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and for elucidating their mechanism of action. This technical guide provides a comprehensive overview of the synthesis, crystallization, and crystal structure analysis of nitrophenyl-tetrahydroisoquinolines, grounded in scientific principles and practical insights.

Part 1: Synthesis of Nitrophenyl-Tetrahydroisoquinolines: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of nitrophenyl-tetrahydroisoquinolines is typically achieved through a multi-step process, often commencing with a cyclocondensation reaction. The following protocol is a representative example of the synthesis of a highly functionalized nitrophenyl-tetrahydroisoquinoline derivative.

Experimental Protocol: Synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione

This protocol is adapted from a reported synthesis and illustrates a common strategy for constructing the core scaffold.

Step 1: Regioselective Cyclocondensation

-

Reactants:

-

2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1 equivalent)

-

Cyanothioacetamide (1 equivalent)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

To a solution of the substituted cyclohexanone in ethanol, add cyanothioacetamide and a catalytic amount of piperidine.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the hot reaction mixture.

-

Cool the mixture and collect the solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Dry the product under vacuum.

-

Causality Behind Experimental Choices:

-

Regioselectivity: The use of a basic catalyst like piperidine facilitates the regioselective cyclocondensation, ensuring the formation of the desired tetrahydroisoquinoline isomer.

-

Solvent: Ethanol is a suitable solvent as it dissolves the reactants at elevated temperatures and allows for the precipitation of the product upon cooling, simplifying purification.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to a nitrophenyl-tetrahydroisoquinoline thione.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[3] The following section provides a guide to the crystallization of nitrophenyl-tetrahydroisoquinolines, emphasizing the principles that govern crystal growth.

General Principles of Crystallization for Organic Compounds

Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[4] The key to successful crystallization lies in achieving a state of supersaturation that is optimal for slow crystal growth rather than rapid precipitation.[5]

Key Factors Influencing Crystallization:

-

Purity of the Compound: Impurities can inhibit nucleation and disrupt the crystal lattice, leading to poorly formed or no crystals. It is crucial to start with a highly purified compound.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[6] A solvent in which the compound is too soluble will make it difficult to achieve supersaturation, while a solvent in which it is poorly soluble may lead to rapid precipitation.

-

Temperature: Temperature affects the solubility of most organic compounds. Slow cooling of a saturated solution is a common and effective crystallization technique.

-

Rate of Solvent Evaporation: Slow evaporation of a solvent from a solution of the compound can gradually increase the concentration to the point of supersaturation, promoting crystal growth.[6]

Experimental Protocol: Crystallization of Nitrophenyl-Tetrahydroisoquinolines

The following is a general protocol that can be adapted for the crystallization of various nitrophenyl-tetrahydroisoquinoline derivatives.

Step 1: Solvent Screening

-

Test the solubility of a small amount of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof).

-

Identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

Step 2: Crystallization by Slow Evaporation

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Step 3: Crystallization by Slow Cooling

-

Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., the boiling point of the solvent).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. To further slow down the cooling process, the flask can be placed in an insulated container.

-

Once at room temperature, the solution can be placed in a refrigerator or freezer to further decrease the solubility and promote crystallization.

Diagram of the Crystallization Workflow:

Caption: General workflow for the crystallization of organic compounds.

Part 3: Unveiling the Molecular Architecture: X-ray Crystallography

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[7] It provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationship of nitrophenyl-tetrahydroisoquinolines.

The Principles of Single-Crystal X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.[8] The positions and intensities of these spots contain the information needed to determine the arrangement of atoms in the crystal.

The Four Steps of a Crystallographic Experiment:

-

Crystal Selection and Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

-

Structure Solution: The diffraction data is used to generate an electron density map of the unit cell.

-

Structure Refinement: The atomic positions are refined to best fit the experimental data.

Analysis of the Crystal Structure of a Nitrophenyl-Tetrahydroisoquinoline Derivative

The following is an analysis of the crystal structure of a representative nitrophenyl-tetrahydroisoquinoline, highlighting key structural features.

Molecular Conformation:

-

The tetrahydroisoquinoline ring system in these derivatives typically adopts a distorted chair or half-chair conformation. This conformation minimizes steric strain and is influenced by the nature and position of the substituents.

-

The relative orientation of the nitrophenyl group with respect to the tetrahydroisoquinoline core is a critical determinant of the molecule's overall shape and its potential to interact with biological targets.

Intermolecular Interactions:

-

Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., -NO2, C=O) in the molecule leads to the formation of extensive hydrogen bonding networks in the crystal lattice. These interactions play a crucial role in stabilizing the crystal packing.

-

π-π Stacking: The aromatic nitrophenyl ring can participate in π-π stacking interactions with adjacent aromatic rings, further contributing to the stability of the crystal structure.

-

C-H···π Interactions: Weak hydrogen bonds involving C-H groups and the π-system of the aromatic rings are also commonly observed.

Table of Crystallographic Data (Illustrative Example):

| Parameter | Value |

| Chemical Formula | C₂₇H₂₆ClN₅O₅S |

| Formula Weight | 584.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 25.456(9) |

| c (Å) | 11.234(4) |

| β (°) | 109.87(3) |

| V (ų) | 2720.8(17) |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: This is an illustrative example. Actual data would be obtained from a crystallographic information file (CIF).

Diagram of Intermolecular Interactions:

Caption: Key intermolecular interactions in nitrophenyl-THIQ crystals.

Conclusion: From Structure to Function

The detailed structural information obtained from X-ray crystallography provides invaluable insights into the properties and biological activity of nitrophenyl-tetrahydroisoquinolines. By understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, researchers can:

-

Establish Structure-Activity Relationships (SAR): Correlate specific structural features with observed biological activity, guiding the design of more potent and selective drug candidates.

-

Optimize Drug-Receptor Interactions: Use the crystal structure to model the binding of the molecule to its biological target, facilitating the design of derivatives with improved binding affinity.

-

Control Solid-State Properties: The crystal packing and intermolecular interactions influence the physicochemical properties of the compound, such as solubility and stability, which are critical for drug development.

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of nitrophenyl-tetrahydroisoquinolines. By integrating these experimental and analytical techniques, researchers can accelerate the discovery and development of novel therapeutics based on this promising scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis [www2.chemistry.msu.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. longdom.org [longdom.org]

- 5. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of basic crystallography and x-ray diffraction applications | Semantic Scholar [semanticscholar.org]

- 7. ijcrt.org [ijcrt.org]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Initial Biological Screening of Novel Tetrahydroquinoline Compounds

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic system that serves as a critical structural feature in numerous natural and synthetic compounds with potent biological properties.[1][2] THQ derivatives exhibit a remarkable breadth of bioactivity, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This guide provides a comprehensive, technically-grounded framework for the initial biological screening of novel THQ compounds. Designed for drug discovery professionals, it moves beyond simple protocol recitation to explain the strategic rationale behind a tiered, multi-assay approach. We will detail field-proven protocols, emphasize data-driven decision-making, and provide the necessary tools to efficiently identify and prioritize promising lead candidates from a new chemical library.

The Strategic Imperative: A Tiered Screening Approach

Embarking on the biological evaluation of a novel compound library requires a strategy that maximizes information while conserving resources. A tiered or cascaded screening approach is the industry standard for achieving this balance. The philosophy is simple: begin with broad, cost-effective, high-throughput assays to quickly triage the library, followed by more complex, target-oriented, and resource-intensive assays for a shrinking pool of promising "hits." This prevents the costly pursuit of compounds with fundamental liabilities, such as overt cytotoxicity or poor drug-like properties.

Our proposed workflow is designed to systematically de-risk and characterize novel THQ compounds.

Diagram: Tiered Screening Workflow for Novel THQ Compounds

References

- 1. tandfonline.com [tandfonline.com]

- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability of 3-Nitro-5,6,7,8-tetrahydroquinoline Under Acidic Conditions

Abstract

This technical guide provides a comprehensive examination of the chemical stability of 3-Nitro-5,6,7,8-tetrahydroquinoline under acidic conditions. This document is intended for researchers, scientists, and drug development professionals who are working with or developing therapeutic agents based on the tetrahydroquinoline scaffold. We will explore the fundamental reactivity of the tetrahydroquinoline core, the influence of the nitro functional group, and potential acid-catalyzed degradation pathways. This guide will also provide detailed, field-proven protocols for conducting forced degradation studies to elucidate the stability profile of this molecule, ensuring scientific integrity and regulatory compliance.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a prevalent structural motif in a multitude of biologically active compounds and natural products. Its unique conformational flexibility and ability to present substituents in a defined three-dimensional space have made it a privileged scaffold in medicinal chemistry. The introduction of a nitro group, as in this compound, significantly alters the electronic properties of the molecule, often enhancing its pharmacological activity but also potentially introducing chemical liabilities.

A thorough understanding of the stability of this and related compounds is paramount during all stages of drug development. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, heat, light, and oxidation, are critical for identifying potential degradants, developing stability-indicating analytical methods, and ensuring the safety and efficacy of the final drug product.[1][2] This guide will focus specifically on the challenges and experimental considerations for evaluating the stability of this compound in acidic environments.

Mechanistic Insights into Acid-Catalyzed Degradation

The stability of this compound in acidic media is governed by the interplay of the basic nitrogen atom within the heterocyclic ring and the electron-withdrawing nature of the nitro group. Two primary degradation pathways should be considered:

Acid-Catalyzed Rearrangement of the Tetrahydroquinoline Core

A known liability of the tetrahydroquinoline scaffold under acidic conditions is its propensity to undergo rearrangement.[3] Protonation of the nitrogen atom can initiate a cascade of electronic shifts, potentially leading to ring-opening or rearrangement to form more stable carbocyclic systems, such as indane derivatives.[3] The presence of the nitro group at the 3-position will influence the kinetics and regioselectivity of this rearrangement by modifying the electron density of the aromatic ring.

dot

Caption: Proposed acid-catalyzed rearrangement of the tetrahydroquinoline core.

Reactions Involving the Nitro Group

While the nitroaromatic group is generally stable to acid hydrolysis, its presence can influence the overall reactivity of the molecule.[4] Under strongly acidic and reducing conditions, which may be encountered in certain formulations or during specific chemical processes, the nitro group could be susceptible to reduction to a nitroso or hydroxylamino species, which are often highly reactive. However, in most pharmaceutical forced degradation studies using standard acidic conditions (e.g., HCl or H₂SO₄), direct degradation of the nitro group is less common than reactions involving the heterocyclic core.

Experimental Design: Forced Degradation Protocol

A well-designed forced degradation study is essential for comprehensively evaluating the stability of this compound.[2] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Materials and Reagents

-

This compound (API)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a PDA or UV detector

-

pH meter

Step-by-Step Protocol for Acid Stress Testing

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[5]

-

Initiation of Acid Stress:

-

Transfer a known volume of the stock solution into separate reaction vessels.

-

Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.

-

Prepare a control sample by adding an equal volume of water instead of acid.

-

-

Incubation:

-

Incubate the samples at a controlled temperature (e.g., 60°C). The elevated temperature is often necessary to accelerate degradation to a meaningful level within a reasonable timeframe.[5]

-

Monitor the reaction at various time points (e.g., 2, 4, 8, 12, and 24 hours).

-

-

Sampling and Neutralization:

-

At each time point, withdraw an aliquot from each reaction vessel.

-

Immediately neutralize the acidic samples with an equivalent amount of NaOH to quench the degradation reaction.[5]

-

-

Sample Analysis:

-

Dilute the neutralized samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

dot